molecular formula C5H8F2O B1432627 [1-(Difluoromethyl)cyclopropyl]methanol CAS No. 1314402-08-8

[1-(Difluoromethyl)cyclopropyl]methanol

Cat. No.: B1432627
CAS No.: 1314402-08-8
M. Wt: 122.11 g/mol
InChI Key: PPYIICYIHBXOEB-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)cyclopropyl]methanol is a chemical compound with the molecular formula C5H8F2O and a molecular weight of 122.11 g/mol It is characterized by the presence of a cyclopropyl ring substituted with a difluoromethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Difluoromethyl)cyclopropyl]methanol typically involves the difluoromethylation of cyclopropylmethanol. One common method includes the use of difluorocarbene reagents, which react with cyclopropylmethanol under specific conditions to introduce the difluoromethyl group . The reaction conditions often involve the use of a base and a solvent such as tetrahydrofuran (THF) at low temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[1-(Difluoromethyl)cyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl group.

Major Products Formed

The major products formed from these reactions include difluoromethylated aldehydes, ketones, and substituted cyclopropyl derivatives .

Scientific Research Applications

[1-(Difluoromethyl)cyclopropyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

    Difluoromethylated Alcohols: Compounds with similar difluoromethyl groups but different core structures.

Uniqueness

[1-(Difluoromethyl)cyclopropyl]methanol is unique due to the combination of the cyclopropyl ring and the difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[1-(difluoromethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-4(7)5(3-8)1-2-5/h4,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYIICYIHBXOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314402-08-8
Record name [1-(difluoromethyl)cyclopropyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Difluoromethyl)cyclopropyl]methanol
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